3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride
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Overview
Description
3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is known for its versatility and high purity, making it a valuable asset for advanced research and development projects . This compound has a molecular weight of 222.71 g/mol and is often used in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
- 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride
Uniqueness
3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H19ClN2O2 |
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Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-amino-4-cyclopentyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c10-7(8(12)9(11)13)5-6-3-1-2-4-6;/h6-8,12H,1-5,10H2,(H2,11,13);1H |
InChI Key |
YSMCXQLUJCORQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
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